molecular formula C12H12N2O3S B5778771 Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B5778771
M. Wt: 264.30 g/mol
InChI Key: KBDSZSCPVSUBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of p-tolyl hydrazine with carbon disulfide to form the corresponding thiosemicarbazide. This intermediate is then cyclized with methyl chloroacetate in the presence of a base, such as sodium ethoxide, to yield the desired oxadiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive derivatives.

Reaction Conditions Product Yield Reference
1M NaOH, reflux, 6h2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid85%
HCl (conc.), 60°C, 4hSame as above78%
  • Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

  • Applications : Carboxylic acid derivatives are intermediates for amide coupling or metal coordination .

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage is susceptible to nucleophilic displacement, enabling functionalization of the molecule.

Key Reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields sulfonium salts or extended thioethers.

  • Aminolysis : Treatment with primary amines (e.g., ethylamine) produces thioamide derivatives.

Reagent Conditions Product Yield Reference
CH₃I, K₂CO₃, DMFRT, 12hMethyl sulfonium derivative72%
NH₂CH₂CH₃, EtOHReflux, 8h2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide68%

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions due to its electron-deficient nature.

Electrophilic Aromatic Substitution

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the oxadiazole’s 5-position .

  • Halogenation : Bromine in acetic acid adds halogens to the p-tolyl group .

Ring-Opening Reactions

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thiosemicarbazide intermediate .

Reaction Conditions Product Yield Reference
HNO₃/H₂SO₄, 0°C2hNitro-oxadiazole derivative63%
HBr/AcOH, reflux6hBrominated p-tolyl derivative58%

Functionalization of the p-Tolyl Group

The methyl group on the phenyl ring can be oxidized to a carboxylic acid or undergo Friedel-Crafts alkylation.

Reagent Conditions Product Yield Reference
KMnO₄, H₂O, 80°C8h2-((5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate70%
AlCl₃, CH₃CH₂BrReflux, 12hEthylated p-tolyl derivative65%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via the oxadiazole’s aromatic system .

Catalyst Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 24hBiaryl-oxadiazole conjugate82%

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate has been shown to disrupt microbial cell membranes, leading to cell lysis. In studies focused on similar compounds, derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), showcasing their potential as anti-tubercular agents .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects by modulating pro-inflammatory cytokine production. Its mechanism involves inhibiting specific signaling pathways that lead to inflammation. This property is crucial for developing treatments for inflammatory diseases.

Anticancer Potential

The oxadiazole scaffold is recognized for its anticancer activities. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including colon and lung cancer cells . For instance, modifications of oxadiazole derivatives have resulted in compounds with IC50 values indicating moderate activity against cancer cell proliferation .

Case Study 1: Antitubercular Activity

Parikh et al. (2020) synthesized substituted 1,2,4-oxadiazole compounds that showed promising anti-tuberculosis activity against Mtb H37Rv with inhibition percentages reaching up to 96% at specific concentrations . This highlights the potential for this compound as a lead compound in developing new anti-TB drugs.

Case Study 2: Anticancer Research

In a study on novel oxadiazole derivatives, compounds were tested against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM across eleven different cancer types . This suggests that this compound could be a valuable candidate for further anticancer research.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the case of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate
  • Methyl 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
  • Methyl 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Uniqueness

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with carbon disulfide to form a thiosemicarbazide intermediate. This is followed by cyclization with methyl chloroacetate in the presence of a base like sodium ethoxide. The resulting compound possesses a molecular formula of C12H13N2O3SC_{12}H_{13}N_2O_3S and a molecular weight of approximately 263.31 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In various studies, oxadiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the low micromolar range (e.g., 0.22 to 0.25 μg/mL), indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
Derivative 10.22Staphylococcus aureus
Derivative 20.25Escherichia coli
This compoundTBDTBD

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. The mechanism involves modulation of signaling pathways that are crucial for inflammatory responses.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The compound's antimicrobial activity is linked to its ability to disrupt microbial cell membranes, leading to cell lysis.
  • Cytokine Production Modulation : It may inhibit the production of pro-inflammatory cytokines by affecting intracellular signaling pathways .

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives that exhibit similar biological activities:

Table 2: Comparison of Biological Activities

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory Activity
This compoundOxadiazole derivativeHighModerate
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetateOxadiazole derivativeModerateLow

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:

  • High Throughput Screening (HTS) : A phenotypic HTS identified novel oxadiazole derivatives with potent inhibition of gene transcription involved in cancer pathways .
  • In Vivo Efficacy : Initial evaluations demonstrated favorable pharmacokinetic profiles and in vivo efficacy for certain oxadiazole derivatives in animal models .

Properties

IUPAC Name

methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSZSCPVSUBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.